

Spectroscopic Profile of 4-Chloro-6-methoxynicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-6-methoxynicotinonitrile

Cat. No.: B594908

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Chloro-6-methoxynicotinonitrile** (CAS No. 1261493-38-2). Due to the limited availability of public experimental data, this document focuses on predicted spectral characteristics derived from established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. Detailed experimental protocols for obtaining empirical data are also provided to facilitate laboratory work.

Chemical Structure and Properties

- IUPAC Name: 4-Chloro-6-methoxypyridine-3-carbonitrile
- Molecular Formula: C₇H₅ClN₂O^[1]
- Molecular Weight: 168.58 g/mol ^[1]

The image you are
requesting does not exist
or is no longer available.

imgur.com

- Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Chloro-6-methoxynicotinonitrile**. These predictions are based on the analysis of the chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Number of Protons	Assignment
~8.5	s	1H	Pyridine Ring (H-2)
~7.0	s	1H	Pyridine Ring (H-5)
~4.0	s	3H	Methoxy (-OCH ₃)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm (Predicted)	Carbon Assignment
~165	C-6 (attached to -OCH ₃)
~155	C-2
~145	C-4 (attached to -Cl)
~115	C-5
~115	Cyano (-C≡N)
~95	C-3 (attached to -C≡N)
~55	Methoxy (-OCH ₃)

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Vibrational Mode
~3100-3000	Medium	Aromatic C-H Stretch
~2950, ~2850	Medium	Methoxy C-H Stretch
~2230	Strong	C≡N Stretch (Nitrile)
~1600, ~1480	Medium	Aromatic C=C and C=N Ring Stretch
~1250	Strong	Aryl-O-CH ₃ Asymmetric Stretch
~1030	Strong	Aryl-O-CH ₃ Symmetric Stretch
~850	Strong	C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data

m/z (Predicted)	Relative Intensity	Ion Assignment
168/170	High (100:33)	[M] ⁺ / [M+2] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl)
153/155	Medium	[M-CH ₃] ⁺
140/142	Medium	[M-CO] ⁺ or [M-N ₂] ⁺
133	Medium	[M-Cl] ⁺
105	Medium	[M-Cl-CO] ⁺ or [M-Cl-N ₂] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for a solid organic compound like **4-Chloro-6-methoxynicotinonitrile**.

¹H and ¹³C NMR Spectroscopy

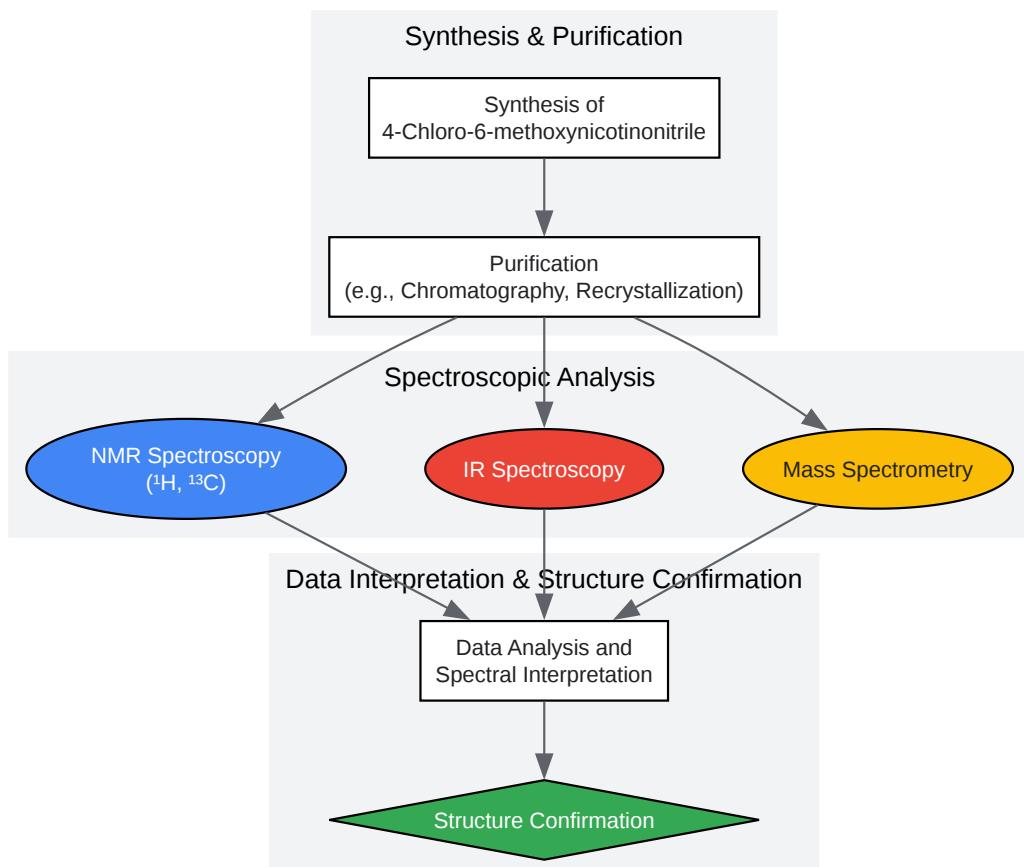
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-15 ppm.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024-4096 scans.
 - Relaxation Delay: 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase and baseline correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the empty ATR crystal.
 - Place a small amount of the solid sample onto the ATR crystal.
 - Apply pressure with the ATR anvil to ensure good contact.
- IR Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Analysis:
 - Identify and label the major absorption bands.
 - Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (EI)


- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
- Instrument Setup (GC-MS):
 - Injector Temperature: 250 °C.

- Injection Volume: 1 μ L.
- Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: m/z 40-400.
- Data Analysis:
 - Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine.
 - Analyze the fragmentation pattern to identify major fragment ions.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Workflow for Spectroscopic Analysis of 4-Chloro-6-methoxynicotinonitrile

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-6-methoxynicotinonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b594908#spectroscopic-data-of-4-chloro-6-methoxynicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com